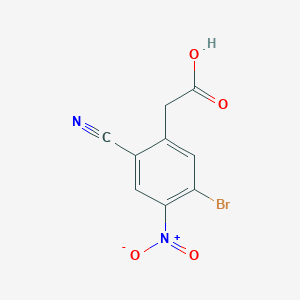

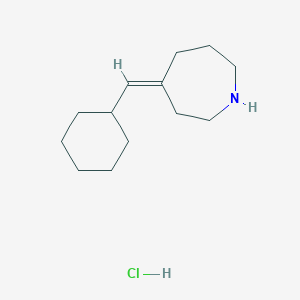

![molecular formula C10H19ClN2O B1485017 Clorhidrato de 1,2-Dimetil-2,8-diazaspiro[4.5]decan-3-ona CAS No. 2097951-66-9](/img/structure/B1485017.png)

Clorhidrato de 1,2-Dimetil-2,8-diazaspiro[4.5]decan-3-ona

Descripción general

Descripción

“1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound . It’s closely related to 2,2-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized as potent RIPK1 inhibitors . Another study reported the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for 2,8-Diazaspiro[4.5]decan-3-one hydrochloride is 1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H .Aplicaciones Científicas De Investigación

Uso potencial en el descubrimiento temprano de fármacos

Este compuesto es parte de una colección de productos químicos únicos proporcionados por Sigma-Aldrich a los investigadores en las primeras etapas del descubrimiento de fármacos . Su estructura distintiva podría ser de interés en la síntesis de nuevos productos farmacéuticos, particularmente debido a la presencia de la parte diazaspiro que es una característica en muchos compuestos biológicamente activos.

Función como bloque de construcción en la síntesis orgánica

La forma sólida y la estabilidad del clorhidrato de 1,2-Dimetil-2,8-diazaspiro[4.5]decan-3-ona lo convierten en un valioso bloque de construcción en la síntesis orgánica . Se puede utilizar para construir moléculas más complejas a través de diversas rutas sintéticas, incluyendo la expansión del anillo o las transformaciones del grupo funcional.

Aplicación en química medicinal

Como compuesto con un esqueleto diazaspiro único, puede servir como un intermedio clave en el desarrollo de inhibidores de moléculas pequeñas u otros agentes terapéuticos . Sus características estructurales podrían ser cruciales en la unión a los objetivos biológicos.

Investigación de inhibidores para enfermedades inflamatorias

Se ha identificado un derivado de este compuesto como un potente e inhibidor dual selectivo de TYK2/JAK1, que es significativo para el tratamiento de la enfermedad inflamatoria intestinal . Esto sugiere que el this compound podría ser un precursor o un compuesto modelo para diseñar nuevos inhibidores para afecciones inflamatorias.

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2) / Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, which is considered a significant driver of various inflammatory diseases . TYK2/JAK1 are key players in the JAK-STAT signaling pathway, which is involved in immune response and inflammation .

Mode of Action

1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also acts as a selective inhibitor of TYK2/JAK1 .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . It also impacts the JAK-STAT signaling pathway by inhibiting TYK2/JAK1 . These inhibitions can lead to a decrease in inflammation and cell death.

Result of Action

The inhibition of RIPK1 by 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The inhibition of TYK2/JAK1 leads to a reduction in inflammation, making it a potential therapeutic candidate for inflammatory bowel disease .

Análisis Bioquímico

Biochemical Properties

1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can modulate cell death pathways and potentially offer therapeutic benefits for inflammatory diseases .

Cellular Effects

1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exerts various effects on different cell types and cellular processes. In U937 cells, a human histiocytic lymphoma cell line, this compound has demonstrated significant anti-necroptotic activity . It influences cell function by modulating cell signaling pathways, particularly those related to necroptosis, and can alter gene expression patterns associated with cell death and survival . Additionally, 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its binding interactions with biomolecules, particularly RIPK1. By binding to the kinase domain of RIPK1, this compound inhibits its enzymatic activity, thereby preventing the activation of downstream signaling pathways involved in necroptosis . This inhibition can lead to changes in gene expression and cellular responses, ultimately promoting cell survival in conditions where necroptosis would otherwise occur.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits by inhibiting RIPK1 and modulating necroptosis pathways. At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the threshold effects and optimal dosage ranges is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of RIPK1 can influence metabolic flux and metabolite levels, particularly in pathways related to cell death and survival

Transport and Distribution

The transport and distribution of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Propiedades

IUPAC Name |

1,2-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c1-8-10(3-5-11-6-4-10)7-9(13)12(8)2;/h8,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMAQFJLGAIQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CCNCC2)CC(=O)N1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}phenol](/img/structure/B1484934.png)

![trans-2-[(3-Aminopropyl)amino]cyclobutan-1-ol](/img/structure/B1484935.png)

![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)

![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)